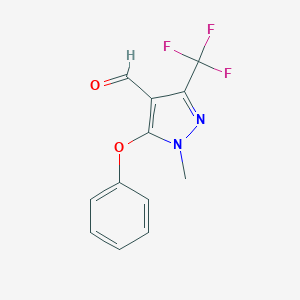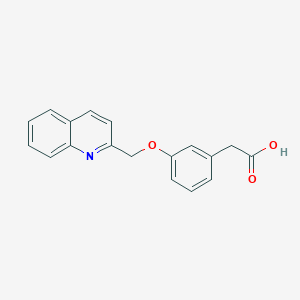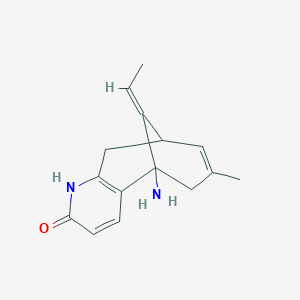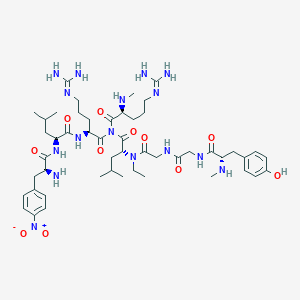
1-Methyl-5-Phenoxy-3-(Trifluormethyl)-1H-Pyrazol-4-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde often involves multi-step reactions, utilizing versatile intermediates like pyrazole-4-carbaldehyde derivatives. A typical approach might involve the Vilsmeier-Haack reaction, a valuable method in forming aldehyde groups on heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes have been synthesized using the Vilsmeier-Haack reagent, showcasing the adaptability of this method in introducing complex substituents onto the pyrazole ring (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of compounds like 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. For a related compound, the crystal structure analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, indicating a certain rigidity in the molecular structure which could influence its reactivity and interaction with other molecules (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives, including 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, participate in a variety of chemical reactions, reflecting their chemical properties. They can undergo nucleophilic substitution, cycloaddition, and cyclocondensation reactions, offering pathways to a wide range of further derivatives. Such versatility is highlighted in the synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the reactivity of pyrazole carbaldehydes in one-pot, multi-component reactions (Li, Song, Li, Xing, Peng, & Zhu, 2007).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure, particularly the presence of the trifluoromethyl group and the phenoxy substituent. These groups can affect the compound's solubility, melting point, and stability. Although specific data on 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not provided, similar compounds have been studied for their solvatochromic behavior, indicating how solvent polarity can affect their optical properties (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Ihre reaktive Aldehydgruppe kann Kondensationsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung einer breiten Palette von heterocyclischen Strukturen führt, die in vielen Pharmazeutika und Agrochemikalien weit verbreitet sind .
Bausteine für die Wirkstoffforschung
Die Trifluormethylgruppe in dieser Verbindung ist in der pharmazeutischen Chemie von besonderem Interesse. Sie kann die biologische Aktivität von Pharmazeutika verbessern, indem sie ihre Lipophilie und metabolische Stabilität erhöht. Daher kann diese Verbindung als Baustein im Wirkstoffentdeckungsprozess verwendet werden, insbesondere für die Entwicklung neuer Therapeutika .
Forschung zu Agrarchemikalien
Im Bereich der Agrochemie können die Phenoxy- und Pyrazolkomponenten dieser Verbindung zur Entwicklung neuer Pestizide und Herbizide verwendet werden. Es ist bekannt, dass diese Funktionalitäten mit bestimmten Enzymen oder Rezeptoren in Schädlingen und Unkräutern interagieren, was möglicherweise zu innovativen Lösungen für den Pflanzenschutz führt .
Anwendungen in der Materialwissenschaft
Die Fähigkeit der Verbindung, stabile heterocyclische Strukturen zu bilden, macht sie zu einem Kandidaten für die Herstellung neuartiger Materialien. So könnte sie beispielsweise bei der Entwicklung neuer Polymere mit bestimmten Eigenschaften wie erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften eingesetzt werden .
Methoden der organischen Synthese
Forscher können diese Verbindung zur Entwicklung neuer Synthesemethoden verwenden. Ihre unterschiedlichen funktionellen Gruppen ermöglichen selektive Reaktionen, die zur Herstellung komplexer Moleküle angewendet werden können, was im Bereich der synthetischen organischen Chemie wertvoll ist .
Standards der Analytischen Chemie
Aufgrund ihrer klar definierten Struktur und Stabilität kann diese Verbindung als Standard in der analytischen Chemie verwendet werden. Sie kann bei der Kalibrierung von Instrumenten helfen und als Referenzverbindung in verschiedenen chemischen Analysen dienen, um Genauigkeit und Präzision zu gewährleisten .
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it may cause skin burns, eye damage, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLPKSIFGPLXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379567 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109925-42-0 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl and pyrazole rings in 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime?
A1: The phenyl and pyrazole rings in 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime are not coplanar. They are twisted relative to each other with a dihedral angle of 96.6° []. This suggests limited conjugation between the two rings.
Q2: How are the molecules of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime arranged in the crystal structure?
A2: The crystal structure of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime reveals the formation of inversion dimers. These dimers are held together by pairs of O—H⋯N hydrogen bonds []. Additionally, weaker C—H⋯F hydrogen bonds contribute to the overall crystal packing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)



